molecular formula C14H19N3O B8471449 (2-Amino-1-cyclohexyl-1H-benzimidazol-5-yl)methanol

(2-Amino-1-cyclohexyl-1H-benzimidazol-5-yl)methanol

Cat. No. B8471449
M. Wt: 245.32 g/mol
InChI Key: LJQRMWGPCBQBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-1-cyclohexyl-1H-benzimidazol-5-yl)methanol is a useful research compound. Its molecular formula is C14H19N3O and its molecular weight is 245.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Amino-1-cyclohexyl-1H-benzimidazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-1-cyclohexyl-1H-benzimidazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-Amino-1-cyclohexyl-1H-benzimidazol-5-yl)methanol

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

(2-amino-1-cyclohexylbenzimidazol-5-yl)methanol

InChI

InChI=1S/C14H19N3O/c15-14-16-12-8-10(9-18)6-7-13(12)17(14)11-4-2-1-3-5-11/h6-8,11,18H,1-5,9H2,(H2,15,16)

InChI Key

LJQRMWGPCBQBPR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=C(C=C(C=C3)CO)N=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 20 mL vial, ethyl 2-amino-1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate (101.5 mg, 0.0003532 mol) was dissoled in tetrahydrofuran (2 mL, 0.02 mol). While stirring under nitrogen, a solution of 1.0 M of lithium tetrahydroaluminate in tetrahydrofuran (1.0 mL) was added dropwise via a syringe to the reaction mixture. An initial reddish color occured followed by the reaction mixture becoming straw colored and a precipitate formed. After 1 hour the reaction was quenched by the dropwise addition of saturated ammonium chloride (1 mL). The mixture was extracted with ethyl acetate three times, the combined organic phases dried over sodium sulfate and concentrated to give the title compound (79.4 mg) as an off white solid.
Quantity
101.5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

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